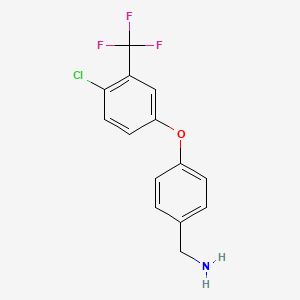
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
Vue d'ensemble
Description
4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine, also known as 4-CATPM, is an organic compound that has seen a rise in popularity in recent years due to its wide range of applications in scientific research. This compound is widely used in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a reagent in various biochemical reactions.
Applications De Recherche Scientifique
Catalytic Applications in Organic Chemistry : Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications. They showed good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Synthesis of Novel Poly(amide-ether)s : M. Ghaemy et al. (2013) synthesized new para-linked diether-diamines containing trifluoromethyl groups. These were used to prepare novel poly(amide-ether)s, exhibiting fluorescence emission and high thermal stability (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Photochemical and Photocytotoxic Applications : Uttara Basu et al. (2014) investigated Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, displaying remarkable photocytotoxicity in red light to various cell lines (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Development of Fluorine-Containing Polyimides : D. Yin et al. (2005) synthesized a fluorinated aromatic diamine monomer, which led to the creation of fluorine-containing polyimides with excellent thermal stability and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Synthesis of Phenoxy Derivatives for Antimicrobial Applications : P. Sah et al. (2014) reported the synthesis of phenoxy derivatives of substituted benzothiazole organophosphates, showing significant antimicrobial activity against pathogenic bacteria and fungi (Sah, Bidawat, Seth, & Gharu, 2014).
Propriétés
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-7H,8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEVLCBMRCKHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



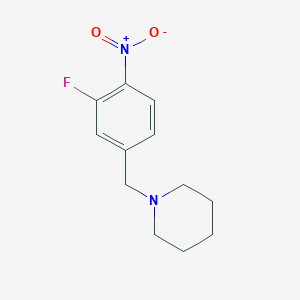
![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)
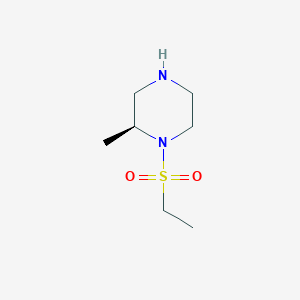
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
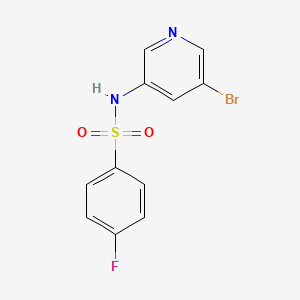
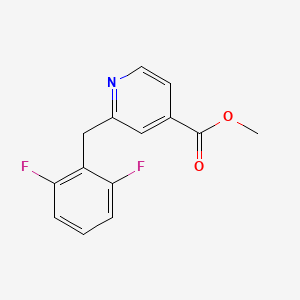
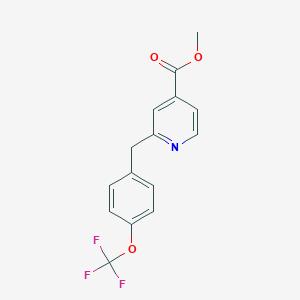
![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)
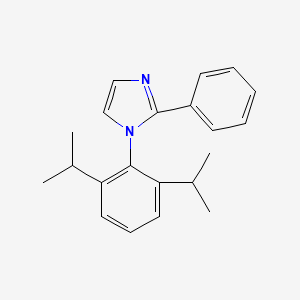

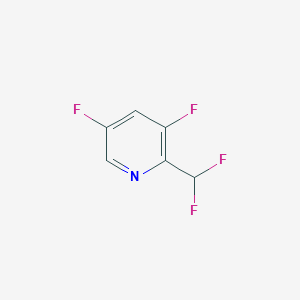
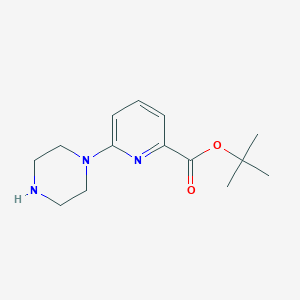
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)
